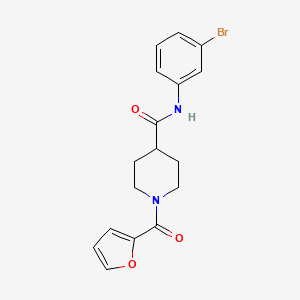![molecular formula C19H24ClNO2 B5382163 N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5382163.png)
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride, also known as MBDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that is structurally similar to MDMA, also known as ecstasy. MBDB has been used as a recreational drug due to its euphoric and empathogenic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The exact mechanism of action of N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride is not fully understood. However, it is believed to act on the serotonin system in the brain, similar to MDMA. It is thought to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that are involved in mood regulation and emotional processing.
Biochemical and Physiological Effects
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and pupil dilation. It also produces feelings of euphoria, empathy, and sociability. These effects are similar to those produced by MDMA, but are generally milder and shorter-lasting.
実験室実験の利点と制限
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is structurally similar to MDMA, which has been extensively studied and is well understood. This makes it easier to compare the effects of N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride to those of MDMA. However, one limitation is that N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride is less potent than MDMA, which may make it more difficult to study its effects at lower doses.
将来の方向性
There are several future directions for research on N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders. Another direction is to study its effects on the brain at the cellular and molecular level, in order to better understand its mechanism of action. Finally, further research is needed to determine the long-term effects of N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride use, both in terms of its potential therapeutic benefits and its potential risks.
合成法
The synthesis of N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride involves the reaction of 3,4-methylenedioxybenzaldehyde with 4-methylbenzylmagnesium bromide to form the intermediate, 3,4-methylenedioxyphenyl-2-methylpropan-1-ol. This intermediate is then reacted with cyclopropanamine to form N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride. The final product is obtained as a hydrochloride salt.
科学的研究の応用
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to produce antidepressant and anxiolytic effects in animal models. In addition, N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been shown to increase social interaction and reduce fear in rodents.
特性
IUPAC Name |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-14-6-8-15(9-7-14)13-22-19-16(12-20-17-10-11-17)4-3-5-18(19)21-2;/h3-9,17,20H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMLAYRPUJEREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}nicotinamide](/img/structure/B5382088.png)
![2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)
![2-methoxy-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5382100.png)
![4-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5382106.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)
![1-(4-ethoxyphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5382126.png)


![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)
![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)
![N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)
![1,6-dimethyl-N-[1-(3-pyridinyl)pentyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5382172.png)
